B1576089 Psyle C

Psyle C

Cat. No.: B1576089
Attention: For research use only. Not for human or veterinary use.
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Description

Psyle C is a cyclotide isolated from Psychotria leptothyrsa (Rubiaceae family), a plant studied for its bioactive peptides. Cyclotides are cyclic disulfide-rich peptides with a conserved cystine knot motif, conferring exceptional stability and diverse pharmacological activities . This compound belongs to the bracelet subfamily of cyclotides, characterized by the absence of a cis-proline residue in loop 5 and high sequence variability in loops 3 and 5 .

Properties

bioactivity

Anticancer

sequence

KLCGETCFKFKCYTPGCSCSYPFCK

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyclotides

Structural Comparison

Cyclotides from Psychotria leptothyrsa (Psyle series) and Carapichea ipecacuanha (Caripe series) share structural features but differ in key loops critical for bioactivity:

Cyclotide Source Molecular Weight (Da) Key Structural Features Reference
This compound Psychotria leptothyrsa Not explicitly reported Bracelet subfamily; high variability in loops 3 and 5; contains conserved cystine knot motif
Psyle E Psychotria leptothyrsa ~3254.5 Loop 3: ISSVLG; Loop 6: Asp substitution; co-occurs with caripe 12 in fraction D
Caripe 7 Carapichea ipecacuanha 3254.5 Loop 3: TVTALL; Loop 6: Val deletion; shares molecular weight with Psyle E but distinct activity
Caripe 8 Carapichea ipecacuanha 3237.4 Loop 3: ITAAI; Loop 5: Phe/Lys variation; lower cytotoxicity compared to this compound
CyO2 Viola odorata ~3000 Most potent antimicrobial and cytotoxic cyclotide; well-studied for membrane disruption

Key Structural Insights :

  • Loop 3 and 5 Variability : this compound's bioactivity is likely influenced by residues in loops 3 and 5, which are hypervariable regions in bracelet cyclotides. For example, Psyle E (ISSVLG in loop 3) and caripe 7 (TVTALL) differ in cytotoxicity despite similar molecular weights .

Pharmacological Comparison

Cytotoxicity and Mechanism of Action:
  • This compound vs. Psyle A/E : this compound, A, and E show comparable cytotoxicity (IC₅₀ ~0.64 µmol L⁻¹), but this compound’s chemosensitization effect is unique in enhancing doxorubicin uptake .
  • This compound vs. CyO2 : Cycloviolacin O2 (CyO2) from Viola odorata is more potent (IC₅₀ < 1 µmol L⁻¹) but lacks reported chemosensitization effects. This compound’s synergy with existing drugs offers a distinct therapeutic advantage .
  • This compound vs.
Selectivity and Stability:
  • Receptor Specificity: Unlike cyclic peptide 8 (a CRF1 receptor antagonist from unrelated studies), this compound targets cancer cell membranes non-specifically, a common trait among bracelet cyclotides .
  • Stability : All cyclotides exhibit high enzymatic stability, but this compound’s lack of a cis-proline in loop 5 may enhance flexibility for membrane interaction .

Therapeutic Potential

  • Cancer Therapy : this compound’s dual role as a cytotoxic agent and chemosensitizer positions it as a candidate for combination therapy, particularly in drug-resistant cancers .
  • Limitations : Structural characterization of this compound remains incomplete. Further studies are needed to map its exact loop sequences and optimize therapeutic ratios .

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